molecular formula C17H10F6N4S B1672860 Flubenzimine CAS No. 37893-02-0

Flubenzimine

Cat. No.: B1672860
CAS No.: 37893-02-0
M. Wt: 416.3 g/mol
InChI Key: IZFZCMFMJKDHJZ-QYJGRCFESA-N
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Chemical Reactions Analysis

Flubenzimine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols .

Properties

CAS No.

37893-02-0

Molecular Formula

C17H10F6N4S

Molecular Weight

416.3 g/mol

IUPAC Name

2-N,3-diphenyl-4-N,5-N-bis(trifluoromethyl)-1,3-thiazolidine-2,4,5-triimine

InChI

InChI=1S/C17H10F6N4S/c18-16(19,20)25-13-14(26-17(21,22)23)28-15(24-11-7-3-1-4-8-11)27(13)12-9-5-2-6-10-12/h1-10H/b24-15?,25-13+,26-14-

InChI Key

IZFZCMFMJKDHJZ-QYJGRCFESA-N

SMILES

C1=CC=C(C=C1)N=C2N(C(=NC(F)(F)F)C(=NC(F)(F)F)S2)C3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)N=C2N(/C(=N/C(F)(F)F)/C(=N/C(F)(F)F)/S2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=NC(F)(F)F)C(=NC(F)(F)F)S2)C3=CC=CC=C3

Appearance

Solid powder

melting_point

118.0 °C

Key on ui other cas no.

37893-02-0

Pictograms

Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Flubenzimine;  Flubenzimine [BSI:ISO];  Cropotex;  BAY slj 0312;  BRN 2403690;  EINECS 253-703-1;  SLJ 0312;  UNII-5607TV454J.

vapor_pressure

1.00e-05 mmHg

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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